molecular formula C4H8O4S B13586100 (4R,5R)-4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide

(4R,5R)-4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide

Cat. No.: B13586100
M. Wt: 152.17 g/mol
InChI Key: POVNYOLUWDFQOZ-QWWZWVQMSA-N
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Description

(4R,5R)-4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide is an organic compound that belongs to the class of dioxathiolanes. This compound is characterized by a five-membered ring containing two oxygen atoms and one sulfur atom. The presence of the two methyl groups at the 4 and 5 positions, along with the dioxide functionality, makes this compound unique in its chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diol with sulfur dioxide in the presence of a catalyst. The reaction conditions often require a specific temperature and pressure to ensure the formation of the desired dioxathiolane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxide functionality to other sulfur-containing groups.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or sulfides.

Scientific Research Applications

(4R,5R)-4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4R,5R)-4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical environment. The pathways involved often include redox reactions and the formation of transient intermediates that facilitate the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4R,5R)-1,2-dithiane-4,5-diol: This compound shares a similar ring structure but differs in the presence of hydroxyl groups instead of the dioxide functionality.

    (4R,5R)-4,5-dimethyl-1,3,2-dioxathiolane: Lacks the dioxide functionality, making it less reactive in certain chemical reactions.

Uniqueness

The presence of the dioxide functionality in (4R,5R)-4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide imparts unique chemical reactivity and stability, distinguishing it from other similar compounds. This makes it particularly valuable in applications requiring specific redox properties and stability under various conditions.

Properties

Molecular Formula

C4H8O4S

Molecular Weight

152.17 g/mol

IUPAC Name

(4R,5R)-4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide

InChI

InChI=1S/C4H8O4S/c1-3-4(2)8-9(5,6)7-3/h3-4H,1-2H3/t3-,4-/m1/s1

InChI Key

POVNYOLUWDFQOZ-QWWZWVQMSA-N

Isomeric SMILES

C[C@@H]1[C@H](OS(=O)(=O)O1)C

Canonical SMILES

CC1C(OS(=O)(=O)O1)C

Origin of Product

United States

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